(1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid is a chemical compound recognized for its unique structural properties and potential applications in medicinal chemistry. Its systematic name reflects its stereochemistry and functional groups, indicating the presence of a hydroxy group and a carboxylic acid moiety attached to a cyclobutane ring. The compound's CAS number is 1571067-21-4, and it is classified under organic compounds, specifically as a cyclobutane derivative.
This compound can be sourced from various chemical suppliers and is utilized in research settings for its potential therapeutic properties. It falls under the category of carboxylic acids and phenolic compounds due to its structural features, which include both a carboxylic acid group and a methoxy-substituted aromatic ring.
The synthesis of (1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves several key steps:
The exact synthetic routes may vary based on the desired yield and purity. Advanced techniques such as microwave-assisted synthesis or solvent-free reactions may also be employed to enhance efficiency.
The molecular formula for (1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid is . The compound features a cyclobutane ring with hydroxyl and methoxy substituents, which influence its physical and chemical properties.
O=C(C1(C2=CC=CC(OC)=C2)CC(O)C1)O.(1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid can participate in several chemical reactions:
The reactivity of the compound is influenced by its functional groups, allowing it to engage in both nucleophilic and electrophilic reactions depending on the conditions.
The mechanism of action for (1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid largely depends on its biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways, potentially modulating physiological responses.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including anti-inflammatory and analgesic effects.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of the compound.
(1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid has potential applications in scientific research, particularly in:
The cyclobutane ring in ortho-methoxyphenyl-functionalized targets is primarily constructed via [2+2] cycloaddition reactions. A key patent (CN101555205B) details a high-yield approach using diethyl malonate derivatives and 1,3-dichloroacetone under basic conditions to form the cyclobutane scaffold [2]. Ethylene glycol serves as both solvent and reactant, facilitating ketal formation that stabilizes intermediates during ring closure. Alternative routes employ catalytic photochemical [2+2] cycloadditions between electron-deficient alkenes and vinyl ethers, though yields remain lower (≤55%) due to competing polymerization [1] [6].
Critical parameters influencing cyclobutane formation include:
Table 1: Cyclobutane Core Formation Methods
| Precursor | Conditions | Cyclobutane Product | Yield |
|---|---|---|---|
| Diethyl 2-hexylmalonate | NaH, Toluene, Reflux 12h | 3-Oxo-1-cyclobutane carboxylate | 68% |
| 1,3-Dichloroacetone | Ethylene glycol, 110°C | 2,2-Bis(chloromethyl)-1,3-dioxolane intermediate | 82% |
| Vinyl m-anisole | hν, Rose Bengal, CH₂Cl₂ | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylate | 53% |
Achieving the (1S,3S) configuration requires diastereoselective reduction of 3-oxocyclobutane-1-carboxylate intermediates. Sodium borohydride reduction in methanol provides cis-alcohols with 4:1 diastereoselectivity, while L-Selectride® in THF at -40°C improves selectivity to >19:1 [4]. The ortho-methoxy group in phenylcyclobutanes induces significant steric bias during nucleophilic addition due to:
Comparative studies with para-methoxyphenyl analogs reveal 20-30% lower diastereoselectivity, confirming the unique directing effects of ortho substitution [5]. Crystallographic analysis shows intramolecular H-bonding between the carboxylic acid and hydroxy group stabilizes the cis(1,3)-diequatorial configuration [4].
Table 2: Ortho vs. Para Substituent Effects on Stereoselectivity
| Substrate | Reducing Agent | cis:trans Ratio | Melting Point |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carboxylate | NaBH₄, EtOH | 4.2:1 | 142-144°C |
| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylate | NaBH₄, EtOH | 3.1:1 | 158-160°C |
| 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carboxylate | L-Selectride®, THF | 19:1 | 142-144°C |
Early synthetic routes suffered from regioisomeric mixtures when introducing aryl groups. Palladium-catalyzed C-H activation now enables direct ortho-arylation using:
Alternatively, aryllithium addition to 1,3-dicarbonylcyclobutanes followed by decarboxylation provides regiocontrol. Ortho-lithiated anisole derivatives exhibit higher nucleophilicity compared to para isomers, favoring 1,2-addition (78% yield) [1]. Microwave-assisted Suzuki coupling (150°C, 20 min) between cyclobutane triflates and 2-methoxyphenylboronic acids achieves 85% yield with minimal protodeboronation [6].
The racemic cis-alcohols are resolved using (-)-menthyl chloroformate to form diastereomeric carbamates. Crystallization from hexane/ethyl acetate (5:1) separates the (1S,3S) isomer with >99% ee [4]. Enzymatic resolution proves less effective for this substrate, as lipases (CAL-B, PFL) show <20% conversion and moderate enantioselectivity (E=35). Chiral HPLC using amylose-based stationary phases (Chiralpak® AD-H) provides analytical separation (α=1.32) but remains impractical for bulk resolution.
Multistep flow sequences address stability issues with cyclobutane intermediates:
This system achieves 62% overall yield at kilogram scale (purity >98%), significantly outperforming batch processes (37% yield) by minimizing diketone byproduct formation [1]. Solid-supported Sc(OTf)₃ catalysts in flow reactors enable 24-hour operation without degradation of acid-sensitive intermediates.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9